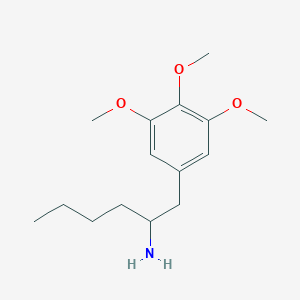

1-(3,4,5-trimethoxyphenyl)hexan-2-amine

Description

1-(3,4,5-Trimethoxyphenyl)hexan-2-amine is a synthetic arylalkylamine featuring a hexan-2-amine backbone substituted with a 3,4,5-trimethoxyphenyl group. This compound belongs to a broader class of phenethylamine derivatives, which are characterized by their aromatic methoxy substitutions and amine-containing side chains.

The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore associated with receptor binding and enzymatic inhibition. For example, derivatives of this group have demonstrated selective cyclooxygenase-2 (COX-2) inhibition and anticancer activity in preclinical models . The hexan-2-amine chain introduces increased lipophilicity compared to shorter-chain analogs, which may influence pharmacokinetics, blood-brain barrier penetration, and metabolic stability.

Properties

CAS No. |

15886-81-4 |

|---|---|

Molecular Formula |

C15H25NO3 |

Molecular Weight |

267.36 g/mol |

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)hexan-2-amine |

InChI |

InChI=1S/C15H25NO3/c1-5-6-7-12(16)8-11-9-13(17-2)15(19-4)14(10-11)18-3/h9-10,12H,5-8,16H2,1-4H3 |

InChI Key |

MSVLOLMKUPHDNN-UHFFFAOYSA-N |

SMILES |

CCCCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |

Canonical SMILES |

CCCCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |

Synonyms |

α-Butyl-3,4,5-trimethoxyphenethylamine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-trimethoxyphenyl)hexan-2-amine typically involves the following steps:

Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

Formation of Intermediate: The benzaldehyde is subjected to a condensation reaction with nitroethane in the presence of a base, such as sodium ethoxide, to form 3,4,5-trimethoxy-beta-nitrostyrene.

Reduction: The nitrostyrene intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield 3,4,5-trimethoxyphenethylamine.

Alkylation: Finally, the phenethylamine is alkylated with butyl bromide in the presence of a base, such as potassium carbonate, to produce this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 1-(3,4,5-trimethoxyphenyl)hexan-2-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced phenethylamine derivatives.

Substitution: Substituted phenethylamine derivatives.

Scientific Research Applications

Chemistry:

- Used as a precursor in the synthesis of various organic compounds.

- Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

- Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine:

- Explored for its potential therapeutic applications, particularly in the field of psychopharmacology.

Industry:

- Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxyphenyl)hexan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is believed to exert its effects by modulating the activity of serotonin receptors, particularly the 5-HT2A receptor. This interaction can lead to alterations in neurotransmitter release and signal transduction pathways, resulting in various physiological and psychological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below summarizes key structural analogs and their properties:

*Hypothetical activity based on structural analogy to TMA-2/TMA-3. †No direct studies identified in the provided evidence.

Key Observations:

Chain Length and Lipophilicity: The hexan-2-amine chain in the target compound confers greater lipophilicity than TMA-2/TMA-3 (propan-2-amine backbone). This may enhance membrane permeability but also increase metabolic degradation via cytochrome P450 enzymes . Methoxmetamine, with a cyclohexanone ring, exhibits NMDA receptor antagonism due to its ketamine-like structure , highlighting how backbone rigidity influences receptor specificity.

Methoxy Substitution Patterns: TMA-2 (2,4,5-trimethoxy) and TMA-3 (3,4,5-trimethoxy) differ in substitution positions, leading to distinct receptor interactions.

Biological Activity :

- Combretastatin A-4 derivatives (e.g., sodium phosphate prodrugs) demonstrate the importance of water-soluble modifications for anticancer drug delivery . The target compound’s lack of polar groups may limit solubility but improve CNS penetration.

- Pyrazoline derivatives with 3,4,5-trimethoxyphenyl groups (e.g., compound 3a) show anticancer activity via tubulin inhibition, suggesting that the trimethoxyphenyl moiety is critical for antimitotic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.